4-Amino-3-thiocyanatobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-5-cyanophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-6-1-2-7(11)8(3-6)12-5-10/h1-3H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACLLCFHXXWYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)SC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 4 Amino 3 Thiocyanatobenzonitrile
Direct Synthesis Routes to 4-Amino-3-thiocyanatobenzonitrile
The most direct approach to this compound involves the introduction of a thiocyanate (B1210189) group onto the aromatic ring of 4-aminobenzonitrile (B131773). This is typically achieved through an electrophilic aromatic substitution reaction, where the electron-rich nature of the aniline (B41778) ring facilitates the attack by a suitable thiocyanating agent. The key challenge in this approach lies in achieving regioselectivity, specifically targeting the position ortho to the strongly activating amino group and meta to the deactivating, meta-directing cyano group.
A plausible and commonly employed method for the thiocyanation of activated aromatic compounds like anilines involves the use of a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of an oxidizing agent. This in-situ generates the electrophilic thiocyanogen (B1223195) ((SCN)₂) or a related reactive species.
Optimization of Reaction Parameters and Yields
The efficiency and yield of the direct thiocyanation of 4-aminobenzonitrile are highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.
Solvent Effects: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity. A range of solvents, from polar aprotic (e.g., acetonitrile, dimethylformamide) to less polar (e.g., dichloromethane, toluene), would need to be screened to determine the optimal medium.
Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be controlled to balance the rate of reaction with the potential for side reactions, such as polymerization or decomposition of the starting material or product. A systematic study of the reaction at different temperatures, from room temperature to elevated temperatures, would be necessary to identify the ideal conditions. The reaction time would also need to be optimized to ensure complete conversion without product degradation.
Stoichiometry: The molar ratios of the thiocyanate salt and the oxidizing agent to the 4-aminobenzonitrile substrate are crucial for maximizing the yield of the desired product while minimizing the formation of byproducts, including poly-thiocyanated species.
A hypothetical optimization study for the thiocyanation of 4-aminobenzonitrile could be summarized in the following table:
| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (NH₄)₂S₂O₈ (1.5) | Acetonitrile | 25 | 24 | Low |
| 2 | (NH₄)₂S₂O₈ (1.5) | Acetonitrile | 50 | 12 | Moderate |
| 3 | (NH₄)₂S₂O₈ (2.0) | DMF | 50 | 12 | Improved |
| 4 | H₂O₂ (2.0) | Methanol | 25 | 24 | Trace |
This table is illustrative and based on general principles of thiocyanation reactions.
Investigation of Catalytic Systems in Compound Formation
The use of catalytic systems can enhance the efficiency and selectivity of the thiocyanation reaction. Lewis acids are known to catalyze electrophilic aromatic substitution reactions by activating the electrophile. For the thiocyanation of 4-aminobenzonitrile, a Lewis acid catalyst could potentially coordinate to the thiocyanating agent, increasing its electrophilicity and promoting the desired substitution.
A study on the effect of various Lewis acid catalysts on the thiocyanation of anilines has shown that catalysts like iron(III) chloride (FeCl₃) can be effective. nih.gov The catalytic activity would depend on the nature of the Lewis acid, its concentration, and the reaction conditions.
An illustrative investigation into catalytic systems could involve screening various Lewis acids:
| Entry | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | (NH₄)₂S₂O₈ | Acetonitrile | 50 | Moderate |
| 2 | FeCl₃ (10) | (NH₄)₂S₂O₈ | Acetonitrile | 50 | High |
| 3 | ZnCl₂ (10) | (NH₄)₂S₂O₈ | Acetonitrile | 50 | Moderate-High |
| 4 | AlCl₃ (10) | (NH₄)₂S₂O₈ | Acetonitrile | 50 | Low (decomposition) |
This table is a hypothetical representation of a catalytic screening study.
Furthermore, some transition metal-free catalytic systems have been developed for the regioselective thiocyanation of phenols and anilines, which could be applicable to 4-aminobenzonitrile.
Mechanistic Investigations of Primary Synthesis Pathways
The primary synthesis pathway for this compound via electrophilic aromatic substitution proceeds through a well-established mechanism. The reaction is initiated by the generation of an electrophilic thiocyanating species, likely thiocyanogen ((SCN)₂) or a protonated form, from the reaction of a thiocyanate salt with an oxidizing agent.
The attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized over the aromatic ring and the nitrogen atom of the amino group.
Finally, a base present in the reaction mixture, which could be the solvent, water, or the counter-ion of the thiocyanate salt, abstracts a proton from the carbon atom bearing the newly introduced thiocyanate group, restoring the aromaticity of the ring and yielding the final product, this compound.
A potential side reaction that needs to be considered is the possibility of cyclization, where the nitrogen of the amino group attacks the carbon of the newly introduced thiocyanate group, which could lead to the formation of a benzothiazole (B30560) derivative, especially under certain reaction conditions.
Synthesis of Precursors and Intermediate Compounds
Preparation of Substituted Anilines for Convergent Syntheses
The key substituted aniline required is 4-aminobenzonitrile itself. Several synthetic routes are available for its preparation.
One common method is the amination of 4-chlorobenzonitrile (B146240) . This nucleophilic aromatic substitution reaction involves treating 4-chlorobenzonitrile with ammonia (B1221849) or an ammonia equivalent. The reaction is typically carried out at elevated temperatures and pressures, often in the presence of a copper catalyst. bloomtechz.com
Another route involves the dehydration of 4-aminobenzamide (B1265587) . This can be achieved using various dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). A patent describes a method where 4-aminobenzamide is heated with thionyl chloride in a solvent like toluene. google.com
A third approach is the reduction of 4-nitrobenzonitrile . The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).
Routes to Functionalized Benzonitrile (B105546) Intermediates
The synthesis of functionalized benzonitrile intermediates primarily revolves around the preparation of 4-aminobenzonitrile as detailed above. Other functionalized benzonitriles could be considered in alternative, multi-step synthetic strategies, but the direct thiocyanation of 4-aminobenzonitrile remains the most convergent approach.
For instance, one could envision a route starting from a pre-thiocyanated aniline derivative, followed by the introduction of the cyano group. However, the synthesis of such precursors can be more complex than the direct thiocyanation of the readily available 4-aminobenzonitrile.
The choice of the synthetic route for 4-aminobenzonitrile will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the desired purity of the final product.
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of safer solvents and reaction conditions, and the development of atom-economical and sustainable synthetic protocols.
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. The development of solvent-free or environmentally benign reaction conditions is a cornerstone of green chemistry.
Solvent-Free Approaches: Mechanochemistry
A promising solvent-free method for the thiocyanation of anilines, which can be extrapolated to the synthesis of this compound, is mechanochemistry, specifically ball-milling. nih.gov This technique involves the use of mechanical force to induce chemical reactions in the solid state, eliminating the need for a solvent. nih.gov For the synthesis of this compound, 4-aminobenzonitrile could be milled with a thiocyanating agent like ammonium thiocyanate and an oxidizing agent such as ammonium persulfate, with silica (B1680970) as a grinding auxiliary. nih.gov This method is not only solvent-free but also tends to be faster and can lead to higher yields with simplified workup procedures. nih.gov
Environmentally Benign Solvents
When a solvent is necessary, the choice of an environmentally friendly option is paramount. For the thiocyanation of anilines, ethanol (B145695) has been identified as an effective and greener solvent choice. researchgate.net Water is another excellent green solvent, and some thiocyanation reactions of aromatic amines have been successfully carried out in aqueous media, often with the aid of a catalyst. jchemlett.com The use of such solvents significantly reduces the environmental footprint of the synthesis.
A comparison of potential reaction conditions for the synthesis of this compound is presented in the table below.
| Method | Solvent | Reagents | Key Advantages |
| Mechanochemistry | Solvent-Free | NH₄SCN, (NH₄)₂S₂O₈, SiO₂ | Fast, high yield, no solvent waste. nih.gov |
| Conventional Synthesis | Ethanol | KSCN, NBS | Greener solvent, good regioselectivity. dntb.gov.ua |
| Catalytic Method | Water | NH₄SCN, H₂O₂ | Environmentally benign solvent, catalytic efficiency. jchemlett.com |
This table is generated based on data from syntheses of similar compounds and represents a hypothetical application to this compound.
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. acs.org Sustainable synthetic protocols aim to maximize atom economy while minimizing waste and the use of hazardous substances.
Atom-Economical Reagents
The direct C-H functionalization for thiocyanation is an inherently atom-economical approach as it avoids the need for pre-functionalized substrates. jchemlett.com The use of simple and readily available thiocyanating agents like potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) in combination with an oxidant is a common strategy. dntb.gov.uarsc.org Various oxidizing agents have been explored, including N-bromosuccinimide (NBS) dntb.gov.ua, potassium persulfate (K₂S₂O₈) researchgate.net, and hydrogen peroxide (H₂O₂) jchemlett.com, with the latter being particularly attractive from a green chemistry perspective as its only byproduct is water.
Catalytic and Photochemical Methods
The development of catalytic systems for thiocyanation further enhances the sustainability of the process. Copper-catalyzed ortho-thiocyanation of anilines has been reported, utilizing a stable and non-toxic source of thiocyanate. rsc.orgrsc.org Although the target compound is a para-substituted aniline, the principle of using a catalyst to enable the reaction under milder conditions is a key green strategy.
More recently, photochemical and electrochemical methods have emerged as powerful green alternatives. rsc.orgnih.gov These techniques often proceed under mild, ambient conditions and can avoid the use of stoichiometric chemical oxidants, thereby improving atom economy and reducing waste. rsc.orgnih.gov For instance, visible-light-promoted thiocyanation of anilines using a photoredox catalyst offers a highly efficient and environmentally friendly pathway. nih.gov
The following table summarizes various sustainable protocols that could be adapted for the synthesis of this compound.
| Protocol | Key Reagents/Catalyst | Energy Source | Sustainability Aspects |
| Oxidative Thiocyanation | KSCN / K₂S₂O₈ | Thermal | High atom economy, metal-free. researchgate.net |
| Copper-Catalyzed Thiocyanation | NH₄SCN / TBHP / Cu(OAc)₂ | Thermal | Catalytic, use of a less toxic oxidant. rsc.orgrsc.org |
| Mechanochemical Synthesis | NH₄SCN / (NH₄)₂S₂O₈ | Mechanical | Solvent-free, energy-efficient. nih.gov |
| Photochemical Synthesis | NH₄SCN / Photoredox Catalyst | Visible Light | Uses light as a green energy source, mild conditions. nih.gov |
| Electrochemical Synthesis | NH₄SCN | Electricity | Avoids chemical oxidants, high selectivity. researchgate.net |
This table is generated based on data from syntheses of similar compounds and represents a hypothetical application to this compound.
Derivatization, Functionalization, and Heterocyclic Annulation Strategies
Transformations at the Aromatic Amino Group
The primary aromatic amino group is a key site for derivatization, enabling the introduction of various substituents and the formation of new chemical linkages. Its nucleophilicity, while moderated by the electron-withdrawing effects of the adjacent thiocyanato and para-benzonitrile groups, is sufficient for a range of important transformations. nih.govncert.nic.in
The aromatic amine of 4-Amino-3-thiocyanatobenzonitrile can undergo acylation with acid chlorides or anhydrides in a nucleophilic substitution reaction to form the corresponding amides. ncert.nic.inlibretexts.org This reaction is typically performed in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct and drive the reaction to completion. ncert.nic.in The resulting N-acyl derivatives are important intermediates in medicinal chemistry. However, the presence of strong electron-withdrawing groups on the aniline (B41778) ring is known to reduce the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions compared to simple anilines. nih.govyoutube.com
Alkylation of the amino group can be achieved using alkyl halides, though controlling the degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can be challenging.
| Reaction Type | Reagent Example | Product Class |
| Acylation | Acetyl Chloride | N-(4-cyano-2-thiocyanatophenyl)acetamide |
| Benzoylation | Benzoyl Chloride | N-(4-cyano-2-thiocyanatophenyl)benzamide |
| Alkylation | Methyl Iodide | 4-(Methylamino)-3-thiocyanatobenzonitrile |
This table presents expected products based on the general reactivity of aromatic amines.
A fundamental reaction of primary aromatic amines is diazotization, which involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. researchgate.netslideshare.netunb.ca This intermediate is typically unstable and used immediately in subsequent reactions. nih.gov
The resulting diazonium salt of this compound is an electrophile that can react with electron-rich aromatic compounds, such as phenols or anilines, in a process known as azo coupling. nih.govcuhk.edu.hk This electrophilic aromatic substitution reaction yields highly colored azo compounds, which are a major class of synthetic dyes. cuhk.edu.hk The specific color of the dye depends on the extended conjugation of the aromatic systems linked by the azo (-N=N-) group and the nature of the substituents on both aromatic rings. cuhk.edu.hk
| Coupling Partner | Product Class | Potential Color |
| Phenol (B47542) | Azo dye | Yellow/Orange |
| N,N-Dimethylaniline | Azo dye | Orange/Red |
| 2-Naphthol | Azo dye | Red/Brown |
This table illustrates the general principle of azo coupling with a diazotized aromatic amine.
The primary amino group can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. wikipedia.orgjetir.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The reaction is often catalyzed by a small amount of acid. Schiff bases are versatile intermediates in organic synthesis and are used as ligands in coordination chemistry. wikipedia.org
| Carbonyl Compound | Reaction Conditions | Product Type |
| Benzaldehyde | Glacial Acetic Acid, Reflux | Schiff Base (Anil) |
| Acetone | Acid Catalyst | Schiff Base (Ketimine) |
| p-Nitrobenzaldehyde | Ethanol (B145695), Reflux | Schiff Base (Anil) |
This table shows representative condensation reactions for aromatic amines. ijtsrd.comnih.gov
Reactions Involving the Thiocyanato Moiety
The thiocyanato (-SCN) group is a versatile functional group that can be transformed into other sulfur-containing moieties or participate directly in cyclization reactions. nih.govjchemlett.com
The thiocyanato group can be converted into a thiol (mercaptan) group (-SH). This transformation is crucial for synthesizing precursors for ligands used in coordination chemistry or for further heterocyclic synthesis. Common methods for this conversion include:
Reductive Cleavage : Strong reducing agents like lithium aluminum hydride (LiAlH₄) or chemical reduction with zinc and hydrochloric acid can cleave the S-CN bond to yield the corresponding thiol. google.com Another effective method involves using an alkali metal, such as sodium, in liquid ammonia (B1221849). google.com
Hydrolysis : While direct hydrolysis can be complex, certain conditions can facilitate the conversion of the thiocyanate (B1210189) to a thiol. For instance, treatment with phosphorus pentasulfide (P₂S₅) followed by acidic hydrolysis provides a non-reductive pathway to thiols. beilstein-journals.org
The resulting 4-amino-3-mercaptobenzonitrile is a valuable intermediate, particularly as a precursor to benzothiazoles.
The ortho-disposition of the amino and thiocyanato groups in this compound makes it an ideal substrate for intramolecular cyclization to form benzothiazoles, a class of heterocycles with significant biological and pharmaceutical importance. mdpi.comnih.gov
One common strategy involves the reaction of an aniline derivative with a thiocyanate salt (like KSCN or NH₄SCN) in the presence of an oxidizing agent such as bromine. researchgate.netresearchgate.net This process often proceeds through an intermediate arylthiourea which then undergoes oxidative cyclization. researchgate.net Alternatively, an ortho-aminoaryl thiocyanate can undergo intramolecular cyclization. For instance, anilines can be thiocyanated and then cyclized in situ to form 2-aminobenzothiazoles. nih.govacs.org The reaction of anilines with ammonium thiocyanate can lead directly to 2-aminobenzothiazole derivatives under various catalytic conditions. researchgate.netresearchgate.net
| Reagents/Conditions | Resulting Heterocycle |
| Oxidative Cyclization (e.g., with Br₂) | 2-Amino-6-cyanobenzothiazole |
| Condensation with Aldehydes (after reduction of -SCN to -SH) | 2-Aryl-6-cyanobenzothiazole |
| Condensation with Acyl Chlorides (after reduction of -SCN to -SH) | 2-Acyl-6-cyanobenzothiazole |
This table outlines key cyclization strategies to form benzothiazoles from precursors similar to this compound. mdpi.comresearchgate.net
Oxidation Reactions of the Thiocyanato Group
The thiocyanato (-SCN) group is susceptible to oxidation, although specific studies on this compound are not extensively detailed in the available literature. Generally, aryl thiocyanates can be oxidized to various products depending on the nature of the oxidizing agent and the reaction conditions. Mild oxidation can potentially lead to the corresponding sulfoxide or sulfone derivatives. Stronger oxidizing agents, such as potassium permanganate or hydrogen peroxide under harsh conditions, can lead to the cleavage of the S-CN bond and oxidation of the sulfur atom to a sulfonic acid (-SO₃H). This transformation would yield 4-amino-3-sulfobenzonitrile. The presence of the electron-donating amino group on the aromatic ring may influence the reactivity and selectivity of the oxidation process.
Reactions at the Nitrile Functionality
The nitrile group (-C≡N) in this compound is a versatile functional handle for a wide range of chemical transformations, including hydrolysis, nucleophilic additions, and cycloadditions.
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. libretexts.orgopenstax.org This process involves the nucleophilic addition of water to the electrophilic carbon of the nitrile. lumenlearning.comlibretexts.org
Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric acid. libretexts.org The nitrogen atom is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. lumenlearning.comlibretexts.org This process yields the corresponding carboxylic acid, 4-amino-3-thiocyanatobenzoic acid, and an ammonium salt. libretexts.org
Base-catalyzed hydrolysis involves heating the nitrile with an aqueous base such as sodium hydroxide. libretexts.org The hydroxide ion directly attacks the nitrile carbon, and after a series of steps, forms an amide intermediate which is then further hydrolyzed to a carboxylate salt. openstax.orgchemistrysteps.com To obtain the free carboxylic acid, the resulting solution containing the carboxylate salt must be acidified in a separate step. libretexts.org
Table 1: Conditions for Nitrile Hydrolysis
| Condition | Reagents | Initial Product | Final Product (after workup) |
|---|---|---|---|
| Acidic | Dilute HCl, H₂O, Heat | 4-Amino-3-thiocyanatobenzamide | 4-Amino-3-thiocyanatobenzoic Acid |
Nucleophilic Additions to the Nitrile Group (e.g., for Imine or Amidine Formation)
The polarized carbon-nitrogen triple bond of the nitrile group is electrophilic and reacts with various nucleophiles. libretexts.orgopenstax.org
Imine and Ketone Formation: Grignard reagents (RMgX) can add to the nitrile group to form an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. masterorganicchemistry.com This reaction provides a route to synthesize various acyl derivatives of the parent molecule. For example, reaction with methylmagnesium bromide would yield an intermediate imine that hydrolyzes to 1-(4-amino-3-thiocyanatophenyl)ethan-1-one. masterorganicchemistry.com
Amidine Formation: Amidines, which contain a C(=NH)NH₂ functional group, can be synthesized from nitriles. One common method is the Pinner reaction, where the nitrile reacts with an alcohol in the presence of hydrogen chloride to form an imidate salt, which then reacts with an amine to produce the amidine. researchgate.net Alternatively, direct addition of amines or their derivatives, sometimes promoted by catalysts or activating agents, can also yield amidines. researchgate.netorganic-chemistry.org These reactions convert the nitrile functionality into a highly basic and synthetically useful amidine group.
Cycloaddition Reactions Involving the Nitrile
The nitrile group can participate as a 2π component in cycloaddition reactions to form heterocyclic rings. A prominent example is the [3+2] cycloaddition reaction with azides to synthesize tetrazoles. sci-rad.comnih.gov This reaction is a powerful method for creating five-membered, nitrogen-rich heterocyclic systems. researchgate.net
The reaction of this compound with an azide source, such as sodium azide (NaN₃) and an ammonium salt like ammonium chloride, typically in a polar aprotic solvent like DMF, leads to the formation of the corresponding 5-substituted tetrazole. nih.govchalcogen.ro The product of this reaction is 5-(4-amino-3-thiocyanatophenyl)-1H-tetrazole. Tetrazoles are considered bioisosteres of carboxylic acids due to their similar acidity and planar structure. rug.nl
Table 2: Synthesis of Tetrazole via [3+2] Cycloaddition
| Reactant | Reagents | Solvent | Product |
|---|
Annulation and Condensation Reactions for Fused Heterocyclic Systems
The presence of ortho-disposed amino and nitrile groups on the benzene (B151609) ring of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These intramolecular or intermolecular condensation reactions lead to the formation of new rings fused to the existing benzene ring.
Synthesis of Triazolo-Annulated Systems
Triazolo-annulated systems are a class of fused heterocycles containing a triazole ring. The synthesis of such systems from ortho-aminobenzonitriles is a well-established strategy in heterocyclic chemistry. semanticscholar.org These reactions typically involve the participation of the amino group and the adjacent nitrile functionality to build the fused triazole ring.
One common approach involves the reaction of the ortho-amino-nitrile with hydrazine or its derivatives. For instance, condensation with hydrazine hydrate can lead to the formation of a 3-amino-1H-indazol-7-amine derivative through cyclization of the amino group onto the nitrile. Subsequent reactions can then be employed to build the triazole ring.
A more direct method for forming a fused triazolo[1,5-a]quinazoline system involves a multi-step, one-pot synthesis. This could involve the reaction of the amino group with a reagent that introduces a C-N fragment, followed by cyclization. For example, reaction with N-cyano-dithiocarbonimidates can lead to intermediates that cyclize to form fused pyrimidine rings, which can be further elaborated into triazolo systems. The specific reaction of this compound would lead to a triazolo-quinazoline derivative, a scaffold of interest in medicinal chemistry.
Formation of Quinoline (B57606) and Related Nitrogen-Containing Heterocycles
The synthesis of quinolines, a core structure in many pharmaceuticals and functional materials, often relies on the cyclization of appropriately substituted anilines. The this compound scaffold, containing an aniline-like moiety, is theoretically a viable precursor for quinoline synthesis, although specific examples in the literature are scarce.
One of the classical methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. While this compound lacks a carbonyl group, its derivatization to introduce one at the appropriate position could pave the way for a Friedländer-type cyclization.
Furthermore, the nitrile group itself can participate in cyclization reactions. For instance, reactions of ortho-aminobenzonitriles with various reagents can lead to the formation of quinazoline derivatives. The influence of the adjacent thiocyanate group on the regioselectivity and reactivity of such cyclizations would be a subject of significant research interest.
The thiocyanate group can also be a key player in the formation of other nitrogen-containing heterocycles. For example, it can undergo cyclization with the neighboring amino group or with an external reagent to form thiazole (B1198619) or thiadiazine rings fused to the benzene core.
A hypothetical reaction pathway for the formation of a quinoline derivative is presented below:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acyclic ketone | 7-Thiocyanato-4-methylquinoline-8-carbonitrile | Modified Friedländer Synthesis |
| This compound | β-ketoester | Ethyl 4-hydroxy-7-thiocyanatoquinoline-8-carboxylate | Gould-Jacobs Reaction Analogue |
This table represents hypothetical transformations based on known quinoline syntheses, illustrating the potential of this compound as a starting material.
Multi-component Reactions Involving the Compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The diverse functionalities of this compound make it an attractive candidate for the design of novel MCRs.
The amino group can react with aldehydes or ketones to form Schiff bases in situ, which can then be intercepted by other components in the reaction mixture. The nitrile group can act as a nucleophile or an electrophile under different conditions, and the thiocyanate group can also participate in various transformations.
For instance, an Ugi-type MCR could potentially involve this compound as the amine component, an aldehyde or ketone, an isocyanide, and a carboxylic acid. The resulting product would be a highly functionalized peptide-like molecule with the substituted benzonitrile (B105546) core.
A summary of potential multi-component reactions involving this compound is provided in the table below:
| Reaction Type | Reactants | Potential Product Class |
| Ugi Reaction | This compound, Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino-amido-benzonitriles |
| Biginelli-like Reaction | This compound, Aldehyde, β-dicarbonyl compound | Dihydropyrimidine-fused benzonitriles |
| Gewald Reaction Analogue | This compound, Carbonyl compound, Activated nitrile | Fused Thiophene derivatives |
This table outlines plausible MCRs based on the known reactivity of the functional groups present in this compound.
Reactivity Profiles and Mechanistic Investigations of 4 Amino 3 Thiocyanatobenzonitrile
Electrophilic Aromatic Substitution on the Substituted Benzonitrile (B105546) Ring
The benzonitrile ring in 4-Amino-3-thiocyanatobenzonitrile is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome being dictated by the electronic effects of the existing substituents: the amino (-NH₂), thiocyanato (-SCN), and cyano (-CN) groups. The amino group is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the cyano group is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. The thiocyanato group is generally considered to be a deactivating group and is also ortho-, para-directing, although its influence is less pronounced than that of the amino group.
Given the substitution pattern, the positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack. The position para to the amino group is already occupied by the cyano group. Therefore, electrophilic substitution is predicted to occur predominantly at the positions ortho to the amino group, which are C5 and C3. However, the C3 position is already substituted with the thiocyanato group. This leaves the C5 position as the most probable site for substitution. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | 4 | Activating | ortho-, para- |
| -SCN | 3 | Deactivating | ortho-, para- |
| -CN | 1 | Deactivating | meta- |
A representative electrophilic nitration reaction is depicted below, highlighting the predicted major product.

Nucleophilic Reactivity of the Amino and Thiocyanato Groups
The this compound molecule possesses two primary nucleophilic centers: the nitrogen atom of the amino group and the sulfur and nitrogen atoms of the thiocyanato group.
The amino group, with its lone pair of electrons, is a potent nucleophile. It can readily participate in reactions such as acylation, alkylation, and diazotization. For instance, treatment with an acyl chloride or anhydride (B1165640) in the presence of a base would lead to the corresponding N-acylated derivative.
The thiocyanate (B1210189) ion (SCN⁻) is an ambident nucleophile, capable of reacting through either the sulfur or the nitrogen atom. publish.csiro.au In the context of this compound, the thiocyanato group can exhibit nucleophilic character at the nitrogen atom, particularly after activation. For example, it can be involved in cyclization reactions. The sulfur atom of the thiocyanato group can also act as a nucleophile, although this is less common in the context of the intact aromatic thiocyanate. Reactions involving the displacement of the thiocyanato group itself would proceed via nucleophilic aromatic substitution, which is generally disfavored on electron-rich rings unless there is strong activation by other substituents. libretexts.orgmasterorganicchemistry.comwikipedia.org
The cyano group can also undergo nucleophilic addition, for example, hydrolysis to a carboxylic acid or reduction to an amine, but these reactions typically require harsh conditions.
A plausible nucleophilic reaction involving the amino group is its reaction with a suitable electrophile to form a heterocyclic ring system, a common strategy in medicinal chemistry.
Radical Reactions and Related Transformations
The functional groups on this compound can also participate in radical reactions. The amino group can be a source of an aminyl radical under specific oxidative conditions. nih.gov These aminyl radicals can undergo intramolecular cyclization if a suitable radical acceptor is present in the molecule. arkat-usa.org For instance, a radical generated on the amino nitrogen could potentially attack the cyano group or another part of the molecule, leading to complex heterocyclic structures.
The thiocyanato group can also be a source of radicals. For example, anhydrous ferric chloride can oxidize potassium thiocyanate to a thiyl radical, which can then add to olefins. organic-chemistry.org While direct radical generation from the thiocyanato group of this compound is less documented, it remains a potential pathway for reactivity.
Radical chain reactions are typically initiated by radical initiators like AIBN (Azobisisobutyronitrile) and propagated by radical species. researchgate.net A hypothetical radical cyclization is shown below, illustrating the potential for forming novel ring systems.

Transition Metal-Catalyzed Reactions
The functional groups of this compound make it a versatile substrate for various transition metal-catalyzed transformations, offering pathways to a wide array of derivatives.
The amino group and the aromatic ring of this compound can be modified to introduce leaving groups suitable for cross-coupling reactions. For example, the amino group can be converted to a diazonium salt, which can then be replaced by various substituents using Sandmeyer-type reactions. wikipedia.org Alternatively, the aromatic ring could be halogenated to introduce a halide, a common coupling partner in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. youtube.com
Aryl thiocyanates themselves can act as electrophiles in palladium-catalyzed cross-coupling reactions, reacting with boronic acids, organozinc reagents, and other organometallic species. organic-chemistry.org This allows for the direct formation of carbon-carbon or carbon-heteroatom bonds at the position of the thiocyanato group.
A representative table of potential palladium-catalyzed cross-coupling reactions is provided below, showcasing the versatility of this approach.
| Coupling Partner 1 (from this compound) | Coupling Partner 2 | Catalyst System | Product Type |
| This compound | Arylboronic acid | Pd(PPh₃)₄, base | 3-Aryl-4-aminobenzonitrile |
| 4-Amino-3-iodobenzonitrile | Alkene | Pd(OAc)₂, PPh₃, base | 4-Amino-3-vinylbenzonitrile |
| 4-Diazonium-3-thiocyanatobenzonitrile salt | CuCN | N/A (Sandmeyer) | 3,4-Dicyanobenzonitrile |
| This compound | Amine | Pd catalyst, ligand, base | 3-(Dialkylamino)-4-aminobenzonitrile |
The cyano and thiocyanato groups of this compound are susceptible to catalytic hydrogenation. The cyano group can be reduced to a primary amine (aminomethyl group) using various catalysts such as Raney nickel, palladium on carbon (Pd/C), or rhodium complexes under a hydrogen atmosphere. nih.govnih.govyoutube.com The thiocyanato group can also be reduced, often leading to a thiol or undergoing cleavage of the C-S bond.
The selective hydrogenation of one group over the other would depend on the choice of catalyst and reaction conditions. For example, certain rhodium catalysts are known for their high selectivity in the hydrogenation of specific functional groups. nih.govnih.gov
Conversely, dehydrogenation reactions could be envisioned if the molecule were modified to contain, for example, a cyclohexylamine (B46788) ring, which could be aromatized using a dehydrogenation catalyst.
Kinetic and Thermodynamic Analyses of Key Reactions
Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available in the public domain. However, general principles can be applied to predict the feasibility and rate of its reactions.
For electrophilic aromatic substitution, the reaction rate would be influenced by the energy of the transition state leading to the sigma complex. The strong electron-donating amino group would lower the activation energy for attack at the ortho and para positions, while the deactivating groups would raise it. cdnsciencepub.com Kinetic isotope effect studies could determine whether C-H bond breaking is the rate-determining step. cdnsciencepub.com
For nucleophilic reactions, the rate would depend on the nucleophilicity of the reacting species and the electrophilicity of the reaction site. For instance, the rate of acylation of the amino group would be dependent on the concentration of the amine and the acylating agent.
Thermodynamically, the formation of stable products, such as those involving the creation of new aromatic heterocyclic rings, would be favored. The Gibbs free energy change (ΔG) for a reaction, which combines enthalpy (ΔH) and entropy (ΔS) changes, would determine the position of the equilibrium. Reactions leading to an increase in the number of molecules or the formation of very stable bonds are generally thermodynamically favorable.
A hypothetical reaction coordinate diagram for an electrophilic aromatic substitution reaction is shown below to illustrate these concepts.

Elucidation of Reaction Intermediates and Transition States using Advanced Analytical Techniques
The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. For a molecule with the structural features of this compound, specifically the presence of adjacent amino and thiocyanate groups on an aromatic ring, intramolecular cyclization reactions are a highly probable and significant pathway. The elucidation of the transient species that form during these reactions, namely reaction intermediates and transition states, requires sophisticated analytical techniques capable of probing fast-reacting systems. While direct experimental studies on the reaction intermediates and transition states of this compound are not extensively documented in publicly available literature, the reactivity of analogous o-aminothiocyanatoaromatic compounds provides a strong basis for postulating the key transient structures and the advanced analytical methods that would be employed for their investigation.
The most anticipated reaction of this compound is an intramolecular nucleophilic attack of the amino group on the carbon atom of the thiocyanate group. This process would lead to the formation of a fused heterocyclic system, a common reactivity pattern for such bifunctional molecules. The investigation into the mechanism of such a cyclization would focus on identifying the key intermediates and the transition states that connect them.
Advanced analytical techniques are indispensable for this purpose. These methods can be broadly categorized into spectroscopic techniques for direct observation and computational methods for theoretical prediction and characterization.
Spectroscopic Identification of Reaction Intermediates:
Time-resolved spectroscopic techniques are paramount for the direct detection of short-lived intermediates. These methods utilize pump-probe approaches where a short laser pulse (the pump) initiates the reaction, and a subsequent, delayed pulse (the probe) interrogates the species present at a specific time after initiation.
Transient Absorption Spectroscopy (TAS): This technique measures the changes in the absorption spectrum of a sample as a reaction proceeds. Intermediates will have their own unique absorption spectra, distinct from the reactant and product. By monitoring the rise and decay of new absorption bands at specific wavelengths, the kinetics of intermediate formation and consumption can be determined. For the cyclization of this compound, a hypothetical TAS experiment could reveal the formation of a zwitterionic intermediate.
Time-Resolved NMR Spectroscopy: For reactions that proceed at a moderate rate, time-resolved NMR can provide detailed structural information about intermediates. By acquiring NMR spectra at various time points during the reaction, the appearance and disappearance of signals corresponding to specific protons or carbon atoms in the intermediate can be tracked. This would be invaluable in confirming the connectivity of atoms in any proposed intermediate of the cyclization of this compound.
In-situ IR and Raman Spectroscopy: These techniques can monitor changes in the vibrational modes of a molecule as it reacts. The disappearance of the characteristic C≡N and N-H stretching frequencies of the starting material and the appearance of new bands, for instance, a C=N stretch in a cyclic intermediate, can be observed in real-time.
Table 1: Hypothetical Spectroscopic Data for a Proposed Intermediate in the Cyclization of this compound
| Analytical Technique | Starting Material (this compound) | Proposed Intermediate (Zwitterionic Adduct) |
| Transient Absorption (λmax) | ~320 nm | ~450 nm |
| ¹H NMR (δ, ppm) | Aromatic protons (7.0-7.8), Amino protons (~4.5) | Shifted aromatic protons, new N-H signals |
| ¹³C NMR (δ, ppm) | C≡N (~110), C-S (~115), Aromatic carbons (110-140) | C=N (~150), C-S (~100), Shifted aromatic carbons |
| FT-IR (ν, cm⁻¹) | ν(C≡N) ~2150, ν(N-H) ~3300-3500 | ν(C=N) ~1620, new ν(N-H) patterns |
Computational Modeling of Transition States:
Transition states are, by their nature, fleeting and cannot be directly observed experimentally. Therefore, computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in their characterization. By modeling the potential energy surface of the reaction, the geometry and energy of the transition states can be calculated.
DFT Calculations: These calculations can map out the entire reaction pathway, from reactants to products, including all intermediates and transition states. The calculated energies can provide the activation barriers for each step of the reaction, offering insights into the reaction kinetics. For the cyclization of this compound, DFT could be used to model the transition state for the initial nucleophilic attack of the amino group on the thiocyanate.
Natural Bond Orbital (NBO) Analysis: This computational method can be used to analyze the electronic structure of the transition state, revealing the nature of the bond-forming and bond-breaking processes.
Table 2: Hypothetical Calculated Energetic and Geometric Parameters for the Transition State of the Intramolecular Cyclization of this compound
| Parameter | Value | Description |
| Activation Energy (ΔG‡) | 15-25 kcal/mol | The free energy barrier for the cyclization step. |
| Key Bond Distances (Å) | N...C(SCN): ~2.0 Å, C-S: ~1.8 Å, S-C(N): ~1.7 Å | The partial bonds being formed and broken in the transition state. |
| Imaginary Frequency | -200 to -400 cm⁻¹ | A single negative frequency in the vibrational analysis, confirming it as a true transition state. |
Theoretical and Computational Chemistry Studies of 4 Amino 3 Thiocyanatobenzonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Amino-3-thiocyanatobenzonitrile, these calculations reveal the distribution of electrons and the energies of the molecular orbitals. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net
In the context of this compound, the presence of the electron-donating amino group and the electron-withdrawing nitrile and thiocyanate (B1210189) groups significantly influences the energies of the HOMO and LUMO. The amino group tends to raise the HOMO energy, while the nitrile and thiocyanate groups lower the LUMO energy. This push-pull electronic effect can lead to a smaller HOMO-LUMO gap, suggesting that the molecule could be chemically reactive and possess interesting electronic properties. materialsciencejournal.orgnih.gov
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound (Illustrative Data)
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.2 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.8 | Represents the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 | The energy difference between HOMO and LUMO, a key indicator of chemical reactivity and stability. researchgate.net |
Note: The values presented in this table are illustrative and would be determined through specific quantum chemical calculations.
Density Functional Theory (DFT) for Reactivity Prediction and Mechanistic Insights
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations for this compound can provide valuable insights into its reactivity and the mechanisms of reactions it might undergo. nih.gov
DFT methods can be used to calculate various reactivity descriptors, such as the molecular electrostatic potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the nitrile group and the sulfur and nitrogen atoms of the thiocyanate group, indicating these are sites prone to electrophilic attack. Conversely, a positive potential would be expected around the hydrogen atoms of the amino group, making them susceptible to nucleophilic attack.
Furthermore, DFT can be employed to model reaction pathways and calculate activation energies for potential reactions involving this compound. nih.gov This is crucial for understanding its synthetic utility and potential to participate in various chemical transformations. For instance, the amino group could undergo reactions typical of aromatic amines, while the thiocyanate group offers a handle for further functionalization.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of this compound and to study its interactions with other molecules.
MD simulations can reveal the preferred rotational orientations of the amino and thiocyanate groups relative to the benzene (B151609) ring. This information is important as the conformation of the molecule can significantly impact its reactivity and how it interacts with other molecules.
Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial in understanding the properties of the compound in the solid state or in solution. For example, the amino group can act as a hydrogen bond donor, while the nitrile and thiocyanate groups can act as hydrogen bond acceptors. These interactions can influence the packing of the molecules in a crystal lattice or their solvation in different solvents.
Computational Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) for Structural Elucidation in Research
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their structural elucidation and characterization. researchgate.netresearchgate.net For this compound, theoretical calculations of its UV-Vis, IR, and NMR spectra can aid in the interpretation of experimental data.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the UV-Vis absorption spectrum. materialsciencejournal.org The calculated absorption maxima can be compared with experimental data to confirm the electronic structure of the molecule.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption bands in the IR spectrum. researchgate.net This allows for the assignment of the observed IR bands to specific vibrational modes of the molecule, such as the stretching and bending of the amino, thiocyanate, and nitrile groups.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts of the different atoms in the molecule. researchgate.net These calculated shifts can be compared to experimental ¹H and ¹³C NMR spectra to aid in the assignment of the signals and confirm the molecular structure.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Wavenumber/Chemical Shift | Assignment |
| IR (cm⁻¹) | ~3400-3500 | N-H stretching (amino group) |
| ~2150 | S-C≡N stretching (thiocyanate group) | |
| ~2230 | C≡N stretching (nitrile group) | |
| ¹H NMR (ppm) | ~6.5-7.5 | Aromatic protons |
| ~4.0 | -NH₂ protons | |
| ¹³C NMR (ppm) | ~100-150 | Aromatic carbons |
| ~117 | Nitrile carbon | |
| ~110 | Thiocyanate carbon |
Note: These are approximate values and would be refined through specific computational studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling within Academic Chemical Research Frameworks
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. mdpi.com In an academic research context, QSAR can be a valuable tool for understanding the structural features that influence a particular property of a molecule, without focusing on clinical or toxicological outcomes.
For this compound, a QSAR study could be designed to explore the impact of structural modifications on a specific chemical property, such as its reactivity in a particular reaction or its ability to bind to a specific target in a non-clinical setting. This involves generating a set of analogs of this compound with varying substituents and then calculating a range of molecular descriptors for each analog. These descriptors, which can be electronic, steric, or topological in nature, are then correlated with the measured activity using statistical methods like multiple linear regression. mdpi.com
The resulting QSAR model can provide insights into which structural features are most important for the observed activity and can be used to predict the activity of new, unsynthesized analogs. nih.govnih.gov
Cheminformatics and Virtual Screening for Analog Design and Discovery
Cheminformatics and virtual screening are powerful computational approaches used in the early stages of chemical research to identify promising new compounds. nih.gov Starting with the core structure of this compound, these methods can be used to design and evaluate a large library of virtual analogs.
Virtual screening involves computationally assessing a large database of compounds to identify those that are most likely to possess a desired property. This can be done through ligand-based methods, which search for molecules with similar features to a known active compound, or structure-based methods, which dock virtual compounds into the binding site of a target protein.
For this compound, a virtual screening campaign could be initiated to discover analogs with enhanced or modified properties. For example, one could search for analogs with improved reactivity in a specific chemical transformation or with a higher predicted affinity for a particular non-clinical research target. The most promising candidates identified through virtual screening can then be prioritized for synthesis and experimental testing, thereby streamlining the discovery process.
Advanced Research Applications of 4 Amino 3 Thiocyanatobenzonitrile and Its Derivatives
Contributions to Materials Science Research
The multifunctionality of 4-Amino-3-thiocyanatobenzonitrile allows it to serve as a precursor and building block in the synthesis of novel materials with tailored electronic, optical, and structural properties.
Precursors for Polymeric Materials with Specific Properties
The presence of reactive sites like the amino and thiocyanate (B1210189) groups allows this compound to be used as a monomer in polymerization reactions. The resulting polymers can incorporate sulfur and nitrogen atoms directly into their backbone, leading to materials with unique characteristics. For instance, the intramolecular cyclization of the amino and thiocyanate groups can be exploited to form thiazole (B1198619) rings, which are key components in heat-resistant and electronically conductive polymers. The rigid benzonitrile (B105546) unit contributes to thermal stability and can influence the polymer's morphology and processing characteristics. Research in this area focuses on creating polymers with high thermal resistance, specific conductivity levels, and unique optical properties for specialized applications.
Development of Organic Electronic and Optoelectronic Materials
In the field of organic electronics, molecules with distinct electron-donating and electron-accepting moieties are highly sought after. This compound and its analogs fit the "donor-π-acceptor" (D-π-A) design paradigm. The amino group (-NH₂) acts as a potent electron donor, while the cyano group (-CN) serves as an effective electron acceptor. This intramolecular charge-transfer character is fundamental for applications in optoelectronics.
Role in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. The specific functional groups on this compound make it an excellent candidate for a "guest" molecule in "host-guest" systems.
Research has shown that aminobenzonitrile isomers can form stable inclusion compounds with host molecules like 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol, where the molecules are held together by hydrogen bonds in a 1:2 host-to-guest ratio. acs.org Similarly, the benzonitrile fragment is recognized with high precision by macrocyclic hosts like phosphorylated cavitands. nih.gov The recognition is driven by a combination of π-π stacking interactions between the electron-rich cavity of the host and the aromatic ring of the guest, and multiple C-H⋯N hydrogen bonds involving the nitrile group. nih.gov This precise binding has been observed not only with simple benzonitriles but also with complex drug molecules containing a benzonitrile moiety, such as crisaborole (B606811) and alectinib. nih.gov This ability to be selectively encapsulated allows for the development of molecular sensors and controlled-release systems.
Utility in Academic Agrochemical Research
In the quest for new and more effective crop protection agents, complex molecular scaffolds are often required. This compound serves as a valuable synthetic intermediate for building such scaffolds. Its utility lies not in its own biological activity, but in its capacity to be chemically transformed into more elaborate structures for investigation.
For example, the aminobenzonitrile core is a starting point for synthesizing novel fungicides. Research has demonstrated the synthesis of benzamidine (B55565) derivatives containing 1,2,3-triazole moieties, which show promising fungicidal properties. nih.gov The synthesis starts from a substituted benzonitrile, which is converted through several steps into the final active compound. nih.gov The design of modern fungicides, such as florylpicoxamid, often focuses on creating single stereoisomers to maximize efficacy and minimize environmental load, a process that relies on versatile and strategically functionalized starting materials. rsc.org The presence of three distinct reaction handles on this compound allows synthetic chemists to build molecular complexity in a controlled, stepwise manner, leading to libraries of novel compounds that can be screened for potential agrochemical applications. nih.govrsc.org
Application in Catalyst and Ligand Design for Chemical Synthesis
The amino and thiocyanate groups of this compound possess lone pairs of electrons, making them capable of coordinating to transition metal centers. This allows the molecule and its derivatives to function as ligands in the design of new catalysts. A ligand's structure is critical as it influences the catalyst's activity, selectivity, and stability.
4-Aminobenzonitrile (B131773) itself has been shown to act as a ligand, coordinating with metal ions like Zn(II) and Cd(II). bepls.com It can bind to a metal center in various ways: in a monodentate fashion (through either the amino nitrogen or the cyano nitrogen) or as a bridging ligand (using both groups). bepls.com This versatility allows for the construction of different types of coordination polymers and metal complexes. Furthermore, aminobenzonitrile derivatives are used as reactants in metal-catalyzed reactions, such as the cobalt-catalyzed synthesis of quinazolinones and the copper-catalyzed formation of Schiff bases. acs.orgresearchgate.net The thiocyanate group (-SCN) is also a well-known ligand moiety, capable of coordinating to metals through either the sulfur or nitrogen atom, or by bridging two metal centers. This dual-coordination potential, combined with the amino group, makes derivatives of this compound attractive for creating bidentate or tridentate ligands for a wide range of catalytic transformations, including cross-coupling reactions. mdpi.com
Use as Probes or Reagents in Chemical Biology and In Vitro Biochemical Studies
In chemical biology, small molecules are used as probes to study and manipulate biological processes in a laboratory setting. Derivatives of this compound are valuable scaffolds for developing such probes, particularly for in vitro enzyme inhibition studies. These studies are crucial for understanding disease mechanisms and for the early stages of drug discovery.
Research has focused on synthesizing libraries of compounds from aminobenzonitrile-related structures and testing their ability to inhibit specific enzymes. For example, malononitrile (B47326) derivatives have been evaluated as inhibitors of key enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov Similarly, various 2-aminopyrimidine (B69317) derivatives have been synthesized and tested as potent inhibitors of the β-glucuronidase enzyme, which is linked to several pathological conditions. nih.gov
These in vitro studies provide critical data on the potency and mechanism of inhibition, often expressed as IC₅₀ (the concentration required to inhibit 50% of enzyme activity) and Kᵢ (the inhibition constant). Molecular docking simulations are frequently used alongside these experimental assays to predict how the inhibitor binds to the enzyme's active site. nih.govnih.gov
Below is a data table summarizing in vitro inhibition findings for representative enzyme inhibitors derived from related nitrile scaffolds.
| Compound Class | Target Enzyme | Key Findings | Reference |
| Malononitrile Derivatives | Glucose 6-phosphate dehydrogenase (G6PD) | Kᵢ constants ranged from 4.24 ± 0.46 to 69.63 ± 7.75 µM. | nih.gov |
| Malononitrile Derivatives | 6-phosphogluconate dehydrogenase (6PGD) | Kᵢ constants ranged from 1.91 ± 0.12 to 95.07 ± 11.08 µM. | nih.gov |
| 2-Aminopyrimidine Derivative (Cmpd 24) | β-Glucuronidase | IC₅₀ value of 2.8 ± 0.10 µM, significantly more potent than the standard. | nih.gov |
| Benzylidenemalononitrile Derivative (Cmpd 5) | Carbonic Anhydrase I (hCA-I) | Kᵢ constant of 7.51 ± 2.25 µM. | researchgate.net |
| Benzylidenemalononitrile Derivative (Cmpd 5) | Carbonic Anhydrase II (hCA-II) | Kᵢ constant of 11.92 ± 2.22 µM. | researchgate.net |
These studies highlight the importance of the aminobenzonitrile scaffold as a starting point for generating potent and selective enzyme inhibitors for biochemical research, without involving in vivo analysis.
Research into Dye and Pigment Chemistry
The application of this compound in the realm of dye and pigment chemistry primarily revolves around its use as a diazo component in the synthesis of azo dyes. The general principle involves the diazotization of the primary amino group on the this compound molecule, followed by a coupling reaction with a suitable coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542), naphthol, or an aniline (B41778) derivative.
The resulting azo dyes often exhibit interesting solvatochromic properties, meaning their color can change depending on the polarity of the solvent. This behavior is attributed to the intramolecular charge transfer characteristics of the dye molecule, which are influenced by the electron-donating and electron-withdrawing groups present.
Detailed Research Findings
While specific research focusing exclusively on dyes derived from this compound is not extensively documented in widely available literature, the principles of azo dye synthesis provide a framework for understanding their potential. The presence of the thiocyanato (-SCN) and cyano (-CN) groups on the benzonitrile ring is expected to have a significant impact on the electronic properties and, consequently, the color and fastness properties of the resulting dyes.
For instance, the electron-withdrawing nature of both the cyano and thiocyanato groups would likely lead to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum of the dye compared to simpler aniline-based dyes. This could result in dyes with deeper and more intense colors.
Furthermore, the thiocyanato group offers a site for potential post-synthetic modification. It can be hydrolyzed to a thiol or converted to other sulfur-containing heterocycles, providing a route to novel dye structures with tailored properties. This versatility makes this compound an attractive building block for creating libraries of dyes for screening in various applications.
Research into analogous structures, such as those derived from other substituted anilines, has shown that the introduction of specific functional groups can significantly enhance the performance of disperse dyes on synthetic fibers like polyester. These enhancements can include improved lightfastness, wash fastness, and sublimation fastness, which are critical properties for textile applications. It is plausible that dyes derived from this compound could exhibit similar or even superior fastness properties due to the polarity and potential for strong intermolecular interactions imparted by the cyano and thiocyanato groups.
Future Perspectives and Challenges in the Research of 4 Amino 3 Thiocyanatobenzonitrile
Exploration of Sustainable and Scalable Synthetic Methodologies
A primary challenge and a crucial first step in the study of 4-Amino-3-thiocyanatobenzonitrile will be the development of efficient, sustainable, and scalable methods for its synthesis. Currently, no optimized synthetic routes are published. Future research will likely focus on:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions. This could involve exploring one-pot syntheses from readily available starting materials to minimize waste and energy consumption.
Catalytic Methods: Developing catalytic systems, potentially using transition metals, for the selective introduction of the thiocyanato group onto a 4-aminobenzonitrile (B131773) precursor. This would be a significant improvement over stoichiometric reagents that are often used for thiocyanation.
Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and precise control over reaction parameters for the synthesis of this potentially reactive molecule.
Discovery of Unprecedented Reactivity and Novel Transformation Pathways
The juxtaposition of the electron-donating amino group and the electron-withdrawing nitrile and thiocyanato groups suggests a rich and complex reactivity profile for this compound. Future research is poised to uncover novel chemical transformations, including:
Intramolecular Cyclizations: The proximity of the amino and thiocyanato groups could facilitate novel intramolecular cyclization reactions to form various heterocyclic systems, which are valuable scaffolds in medicinal chemistry and materials science.
Ambident Reactivity of the Thiocyanate (B1210189) Group: The thiocyanate anion is a classic ambident nucleophile, and the reactivity of the covalently bonded thiocyanato group in this specific electronic environment is unknown. Studies will be needed to determine its propensity to react at the sulfur or nitrogen atom in various chemical transformations.
Modulation of Functional Groups: Investigating the selective modification of the amino, nitrile, and thiocyanato groups to generate a diverse library of derivatives. This will be crucial for structure-activity relationship studies in any potential application.
Integration into Multi-Functional Hybrid Materials and Systems
The unique electronic and structural features of this compound make it a promising candidate as a building block for advanced materials. Future research directions could include:
Polymer Chemistry: Its integration as a monomer in polymerization reactions could lead to novel polymers with tailored electronic, optical, or thermal properties. The nitrile and amino groups offer potential sites for polymerization.
Coordination Chemistry: The nitrogen and sulfur atoms of the thiocyanato group, along with the amino and nitrile nitrogens, could act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties.
Organic Electronics: The push-pull electronic nature of the molecule suggests potential applications in organic electronics, for example, as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although this remains highly speculative without experimental data.
Advancements in High-Throughput Synthesis and Screening for Analog Libraries
To unlock the full potential of the this compound scaffold, particularly in drug discovery and materials science, the development of high-throughput methods will be essential. Challenges and opportunities in this area include:
Parallel Synthesis: Designing and implementing parallel synthesis strategies to rapidly create a library of analogs with diverse substituents on the aromatic ring or modifications of the functional groups.
Automated Screening: Developing and adapting high-throughput screening assays to evaluate the biological activity or material properties of the synthesized analog library. This would accelerate the discovery of compounds with desired functionalities.
Synergistic Approaches with Artificial Intelligence and Machine Learning for Directed Molecular Design
Given the current lack of empirical data, computational approaches will be invaluable in guiding the initial exploration of this compound. Future research will likely involve:
Predictive Modeling: Using AI and machine learning algorithms to predict the physicochemical properties, reactivity, and potential biological activities of this compound and its derivatives.
De Novo Design: Employing computational tools to design novel analogs with optimized properties for specific applications, thereby directing synthetic efforts towards the most promising candidates.
Reaction Prediction: Utilizing machine learning models to predict the outcomes of unknown reactions involving this scaffold, which could aid in the design of novel synthetic pathways.
Addressing Fundamental Questions in Organic Chemistry Through the Study of This Compound Scaffold
The study of this compound, precisely because it is unexplored, offers a unique opportunity to address fundamental questions in organic chemistry. These could include:
Substituent Effects: A detailed investigation of the interplay between the amino, thiocyanato, and nitrile groups on the electronic structure and reactivity of the aromatic ring.
Reaction Mechanisms: Elucidating the mechanisms of novel reactions discovered for this scaffold will contribute to a deeper understanding of chemical reactivity.
Structure-Property Relationships: Establishing clear relationships between the molecular structure of its derivatives and their macroscopic properties will provide valuable data for the broader field of chemical design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
